3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions are generally mild, and the process yields the desired product in good to excellent yields.
Industrial Production Methods
For industrial production, the same microwave-assisted method can be scaled up. The use of microwave irradiation ensures a fast and clean reaction, reducing the need for extensive purification steps. Additionally, the absence of solvents and catalysts minimizes waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that also contains an imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another sedative with an imidazo[1,2-a]pyridine core.
Uniqueness
3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11N3O |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-(8-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-14-6-3-7-18-10-13(17-15(14)18)12-5-2-4-11(8-12)9-16/h2-8,10H,1H3 |
InChI Key |
PWYORZZANSKSJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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